molecular formula C18H19FN4O2 B2681156 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one CAS No. 2320536-86-3

1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one

Cat. No.: B2681156
CAS No.: 2320536-86-3
M. Wt: 342.374
InChI Key: RGQIRWXSIPQBQS-UHFFFAOYSA-N
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Description

  • The final step involves the introduction of the propylbenzoyl group through acylation reactions using propylbenzoyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Fluoropyrimidine Intermediate:

    • Starting with a suitable pyrimidine derivative, fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
  • Synthesis of the Piperazinone Core:

    • The piperazinone ring is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Coupling Reactions:

    • The fluoropyrimidine intermediate is then coupled with the piperazinone core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products:

  • Oxidized derivatives with additional oxygen functionalities.
  • Reduced derivatives with hydrogenated sites.
  • Substituted products with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    1-(5-Fluoropyrimidin-2-yl)-4-benzoylpiperazin-2-one: Lacks the propyl group, which may affect its biological activity and solubility.

    1-(5-Fluoropyrimidin-2-yl)-4-(4-methylbenzoyl)piperazin-2-one: Contains a methyl group instead of a propyl group, potentially altering its pharmacokinetic properties.

Uniqueness: 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one is unique due to the specific combination of its fluoropyrimidine and propylbenzoyl moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c1-2-3-13-4-6-14(7-5-13)17(25)22-8-9-23(16(24)12-22)18-20-10-15(19)11-21-18/h4-7,10-11H,2-3,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQIRWXSIPQBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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